

A Technical Guide to 2-Bromopropanoates for Scientific Professionals

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Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

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This technical guide provides an in-depth overview of 2-bromopropanoic acid and its corresponding methyl, ethyl, and isopropyl esters. The information is tailored for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and safety information to support laboratory applications.

Core Chemical Data

The term "**2-bromopropanoate**" can refer to the conjugate base of 2-bromopropanoic acid or, more commonly in a laboratory context, to an ester derivative. This guide focuses on the parent acid and its simple alkyl esters, which are frequently used as intermediates in organic synthesis. The fundamental properties of these compounds are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-Bromopropanoic Acid and Its Esters

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
2-Bromopropanoic acid	598-72-1	C ₃ H ₅ BrO ₂	152.97[1] [2]	203[2]	1.700 (at 25 °C)[2]	1.475[2]
Methyl 2-bromopropanoate	5445-17-0	C ₄ H ₇ BrO ₂	167.00[3]	51 / 19 mmHg[4]	1.497 (at 25 °C)[4]	1.451[4]
Ethyl 2-bromopropanoate	535-11-5	C ₅ H ₉ BrO ₂	181.03[5]	156-160[5]	1.394 (at 25 °C)[5]	1.446[5]
Isopropyl 2-bromopropanoate	7401-84-5	C ₆ H ₁₁ BrO ₂	195.05[6]	Not readily available	Not readily available	Not readily available

Table 2: Safety Information for 2-Bromopropanoic Acid and Its Esters

Compound Name	Hazard Statements	Signal Word
2-Bromopropanoic acid	H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7]	Danger
Methyl 2-bromopropanoate	H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[8]	Danger
Ethyl 2-bromopropanoate	H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[9]	Danger
Isopropyl 2-bromopropanoate	Not extensively classified, handle with care as with other alpha-bromo esters.	Not specified

Applications in Synthesis

2-Bromopropanoic acid and its esters are versatile building blocks in organic synthesis, primarily utilized as alkylating agents. The presence of a bromine atom alpha to a carbonyl group makes the alpha-carbon susceptible to nucleophilic attack. These compounds are key intermediates in the production of various pharmaceuticals and agrochemicals. For instance, 2-bromopropionic acid is a precursor in the synthesis of herbicides like Napropamide and fungicides such as metalaxyl.[6] In the pharmaceutical industry, these compounds are instrumental in synthesizing active pharmaceutical ingredients (APIs), including certain non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Experimental Protocol: Williamson Ether Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

This protocol details the synthesis of ethyl 2-(4-phenylphenoxy)propanoate, a precursor to the NSAID Fenoprofen, using ethyl **2-bromopropanoate**. This reaction is an example of the

Williamson ether synthesis, where a phenoxide displaces a halide in an S_N2 reaction.[11][12][13]

Reagents and Materials:

- 4-Phenylphenol
- Ethyl **2-bromopropanoate**
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetone
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to anhydrous acetone.
- Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Subsequently, add ethyl **2-bromopropanoate** (1.2 equivalents) dropwise to the stirring mixture.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic salts by filtration. The filtrate, containing the crude product, can be concentrated under reduced pressure.

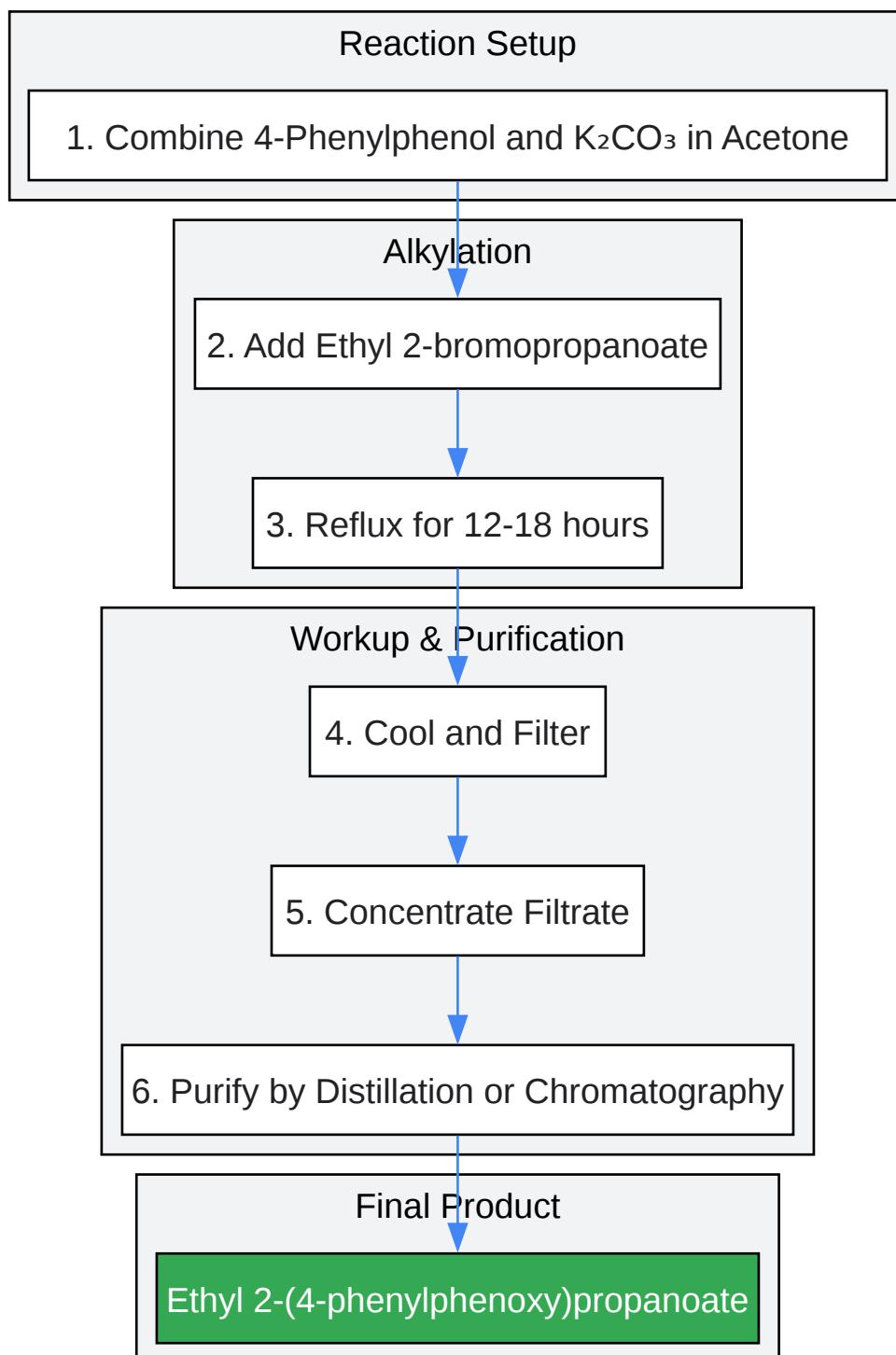
- Purification: The crude ethyl 2-(4-phenylphenoxy)propanoate can be purified by vacuum distillation or column chromatography on silica gel.[14]

The subsequent step to obtain the final active pharmaceutical ingredient involves the hydrolysis of the ester to the corresponding carboxylic acid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis described in the experimental protocol.

Workflow for the Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

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